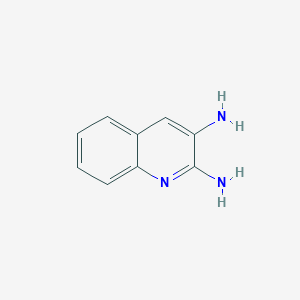

Quinoline-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAROONSWSSXHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506125 | |

| Record name | Quinoline-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78105-39-2 | |

| Record name | Quinoline-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Quinoline 2,3 Diamine and Its Analogues

Fundamental Reaction Mechanisms in Quinoline (B57606) Formation and Reactivity

The formation and reactivity of the quinoline core, including derivatives like Quinoline-2,3-diamine, are governed by a variety of fundamental reaction mechanisms. While specific studies on the formation of this compound via cascade or radical pathways are not extensively detailed in the literature, the reactivity of analogous systems provides insight into these processes.

Cascade Annulation Mechanisms

Cascade annulation represents an efficient strategy for the synthesis of substituted quinolines, often involving multi-component reactions that form several bonds in a single operation. One such approach involves the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. This method proceeds through the formation of an N-arylnitrilium salt, which then undergoes cycloaddition with an alkyne to construct the quinoline core. The reaction is notable for being catalyst- and additive-free, making it an economical and environmentally favorable process. Mechanistic studies indicate that the reaction is initiated by the thermal decomposition of the diazonium salt to an aryl cation, which is then trapped by the nitrile to form the reactive nitrilium salt intermediate.

While this specific cascade reaction is utilized for the synthesis of the quinoline ring itself and not directly on this compound, it exemplifies the powerful nature of cascade mechanisms in this area of chemistry. The application of such strategies to precursors of this compound could provide novel synthetic routes.

Radical-Mediated Pathways

Radical-mediated reactions offer an alternative avenue for quinoline synthesis, often under mild conditions. For instance, metal-free, visible-light-mediated radical azidation of cyclopropenes has been developed for the synthesis of multisubstituted quinolines. This reaction is initiated by the generation of an azidyl radical from a hypervalent iodine reagent. The subsequent addition of this radical to the cyclopropene (B1174273) double bond leads to the formation of an iminyl radical, which then cyclizes onto the aryl ring to form the quinoline structure. This pathway is particularly effective for the synthesis of trifluoromethylated quinolines.

Direct radical-mediated reactions involving this compound are not prominently reported. However, the susceptibility of the quinoline scaffold and its amino substituents to radical processes suggests that such pathways could be explored for further functionalization of the diamine.

Stepwise Hydride Transfer Processes

The reduction of the quinoline ring is a fundamental transformation, and mechanistic studies have revealed that it often proceeds via a stepwise transfer of a proton (H+) and a hydride (H-). This is particularly observed in the asymmetric hydrogenation of quinolines catalyzed by chiral ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes. acs.orgnih.gov Unlike a concerted mechanism, the reduction occurs outside the coordination sphere of the metal catalyst. acs.orgnih.gov The enantioselectivity of this process is believed to originate from a CH/π attraction between the η6-arene ligand of the catalyst and the fused phenyl ring of a dihydroquinoline intermediate, facilitated by a counterion within a 10-membered ring transition state. acs.orgnih.gov This stepwise mechanism has been further supported by deuterium (B1214612) labeling studies in the hydrogenation of bis(quinolin-2-yl)methanes, which are precursors to chiral 1,3-diamines. dicp.ac.cn

Deaminative Coupling Reactions in Quinoline Synthesis

Deaminative coupling has emerged as a powerful tool for the synthesis of substituted quinolines from readily available starting materials. A notable example is the ruthenium-catalyzed three-component deaminative coupling of anilines, aldehydes, and allylamines to furnish 2,3-disubstituted quinolines. nsf.gov Mechanistic investigations suggest that the reaction initiates with the dehydrative coupling of the aniline (B41778) and aldehyde to form an imine. This intermediate then undergoes a deaminative coupling and annulation with the allylamine (B125299) to construct the quinoline ring system. nsf.gov This method provides a step-efficient route to the quinoline core without the need for reactive reagents or the generation of wasteful byproducts.

The scope of this reaction has been explored with various substrates, as detailed in the table below.

| Aniline Derivative | Aldehyde | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 3,5-Dimethoxyaniline | 4-Methoxybenzaldehyde | Triallylamine | 2-(4-Methoxyphenyl)-3-methyl-6,8-dimethoxyquinoline | 85 |

| 3,5-Dimethoxyaniline | Benzaldehyde | Triallylamine | 6,8-Dimethoxy-3-methyl-2-phenylquinoline | 82 |

| 3,5-Dimethoxyaniline | 4-(Trifluoromethyl)benzaldehyde | Triallylamine | 6,8-Dimethoxy-3-methyl-2-(4-(trifluoromethyl)phenyl)quinoline | 71 |

| 3,5-Dimethoxyaniline | Cyclohexanecarbaldehyde | Triallylamine | 2-Cyclohexyl-6,8-dimethoxy-3-methylquinoline | 45 |

Asymmetric Hydrogenation of Quinoline Diamines and Related Substrates

The asymmetric hydrogenation of quinolines is a crucial method for producing chiral tetrahydroquinolines, which are important structural motifs in many biologically active compounds. The use of chiral diamine ligands in transition metal complexes, particularly ruthenium and rhodium, has been instrumental in achieving high enantioselectivity. acs.orgnih.govdicp.ac.cndicp.ac.cnnih.gov

Chiral cationic ruthenium complexes with monosulfonated diamine ligands have proven to be highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives. acs.orgnih.govdicp.ac.cn These reactions can be carried out in various solvents, including environmentally benign options like water and ionic liquids, and even under solvent-free conditions with high yields and excellent stereoselectivity. acs.orgnih.gov The catalytic cycle, as previously mentioned, involves a stepwise H+/H- transfer mechanism.

The substrate scope for these asymmetric hydrogenations is broad, encompassing 2-alkyl, 2-aryl, and 2,3-disubstituted quinolines. The following table presents selected results for the asymmetric hydrogenation of various quinoline substrates.

| Substrate | Catalyst | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 2-Methylquinoline | (R,R)-Ts-DENEB-RuCl | Methanol | >99 | 96 |

| 2-Phenylquinoline | (R,R)-Ts-DENEB-RuCl | Methanol | >99 | 90 |

| 2-n-Hexylquinoline | (R,R)-Ts-DENEB-RuCl | Methanol | >99 | 95 |

| Bis(quinolin-2-yl)methane | (R,R)-C3-TunePhos-Ru | Isopropanol | >99 | >99 |

Intramolecular Cyclization Studies for Fused Quinoline Systems

This compound and its analogues are ideal precursors for the synthesis of fused polycyclic heterocyclic systems through intramolecular cyclization reactions. The ortho-disposed amino groups can react with a variety of bifunctional reagents to form new heterocyclic rings fused to the quinoline core.

A pertinent example is the use of 2,3-diaminoquinolin-4(1H)-one, a close analogue of this compound, as a key intermediate for the preparation of fused tricyclic quinolones. researchgate.net This compound can be synthesized from isatoic anhydride (B1165640) in a multi-step process. The resulting diaminoquinolone can then be reacted with 1,2-dicarbonyl compounds or other reagents to generate fused five- or six-membered rings. For instance, reaction with 1,2-dicarbonyl compounds in ethanol (B145695) leads to the formation of pyrazino[2,3-b]quinolin-4(1H)-one derivatives. researchgate.net Similarly, reaction with nitrous acid followed by treatment with aromatic aldehydes can also yield fused systems. researchgate.net

The following table summarizes the synthesis of fused tricyclic systems from 2,3-diaminoquinolin-4(1H)-one.

| Reactant for Cyclization | Reaction Conditions | Fused Ring System | Product | Yield (%) |

|---|---|---|---|---|

| Benzil | Ethanol, 70°C, 30 min | Pyrazine (B50134) | 2,3-Diphenyl-1H-pyrazino[2,3-b]quinolin-4(1H)-one | 85 |

| Glyoxal | Ethanol, 70°C, 30 min | Pyrazine | 1H-Pyrazino[2,3-b]quinolin-4(1H)-one | 80 |

| Diacetyl | Ethanol, 70°C, 30 min | Pyrazine | 2,3-Dimethyl-1H-pyrazino[2,3-b]quinolin-4(1H)-one | 90 |

| Sodium nitrite, HCl, then Benzaldehyde | 0°C, then DMF, reflux | Triazine | 2-Phenyl-1,2-dihydro-4H- acs.orgnsf.govtandfonline.comtriazino[5,6-b]quinolin-4-one | 75 |

These intramolecular cyclization reactions highlight the synthetic utility of the ortho-diamine functionality in quinoline systems for the construction of complex heterocyclic architectures with potential biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

In the FT-IR spectrum of Quinoline-2,3-diamine, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine groups are typically observed as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1620 cm⁻¹ and 1400 cm⁻¹ is complex, containing C=C and C=N stretching vibrations characteristic of the quinoline (B57606) ring system. mdpi.com Out-of-plane C-H bending motions of the aromatic protons give rise to absorptions in the 900-650 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene (B151609) ring. astrochem.org

Raman spectroscopy provides complementary information. The quinoline ring itself gives rise to characteristic signals, including ring breathing modes around 760 cm⁻¹ and ring stretching modes near 1367 cm⁻¹. port.ac.ukacs.org The symmetric N-H stretching vibrations are also active in the Raman spectrum. Due to the aromaticity and the presence of C=N and C-N bonds, quinoline derivatives are known to provide strong Raman activity. acs.org

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3500 - 3300 | 3500 - 3300 | Asymmetric and symmetric stretching of amine groups |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Stretching of C-H bonds on the quinoline ring |

| C=C / C=N Stretch | 1620 - 1400 | 1620 - 1400 | Aromatic ring skeletal vibrations |

| N-H Bend | 1650 - 1580 | - | Scissoring motion of the amine groups |

| Ring Breathing | - | ~760 | Characteristic vibration of the quinoline core port.ac.ukacs.org |

| Aromatic C-H Bend | 900 - 650 | - | Out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectrometry for Detailed Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectrometry is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. It provides information about the chemical environment, connectivity, and spatial relationships of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the two amine groups. The aromatic protons would typically appear in the downfield region of 7.0-9.0 ppm due to the deshielding effect of the aromatic ring current. oregonstate.edu The exact chemical shifts and coupling patterns (singlets, doublets, triplets) would allow for the unambiguous assignment of each proton on the benzene and pyridine (B92270) portions of the quinoline core. The protons of the two NH₂ groups would likely appear as a broad singlet, the chemical shift of which can be variable and dependent on solvent, concentration, and temperature. pdx.edu

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative nitrogen atoms. pressbooks.pub Carbons of the aromatic ring typically resonate between 110-150 ppm. libretexts.org The carbons C2 and C3, being directly attached to amino groups, and C8a and C4a at the ring fusion, would have their chemical shifts significantly influenced by the nitrogen atoms within the heterocyclic system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H4, H5, H6, H7, H8 | 7.0 - 8.5 | s, d, t, m |

| 2 x NH₂ | Variable (e.g., 3.0 - 5.0) | br s |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C=C / C=N | 110 - 155 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, these methods provide unequivocal confirmation of its identity.

MS: In a standard electron ionization mass spectrum, this compound (C₉H₉N₃) would exhibit a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 159, corresponding to its nominal molecular weight. The fragmentation pattern would provide further structural information. A characteristic fragmentation of the quinoline core involves the loss of hydrogen cyanide (HCN), which would lead to a significant fragment ion. chempap.org

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of the molecular ion of this compound, [C₉H₉N₃]⁺, is 159.0796. nih.govlookchem.com An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would definitively validate the molecular formula.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the purity of a this compound sample and to identify it within a mixture. The compound would elute from the GC column at a characteristic retention time, and the resulting mass spectrum would confirm its identity.

| Technique | Parameter | Expected Value |

|---|---|---|

| MS | Molecular Ion Peak (m/z) | 159 |

| HRMS | Calculated Exact Mass | 159.079647300 Da nih.govlookchem.com |

| HRMS | Elemental Formula | C₉H₉N₃ |

| MS/MS | Key Fragmentation | Loss of HCN, NH₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed electron density map and build an atomic model of the molecule. mdpi.com

This technique would provide definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The planarity of the quinoline ring system and the orientation of the diamine substituents.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding between the amine groups of adjacent molecules and potential π-π stacking of the aromatic rings.

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule | C₉H₉N₃ |

| Formula Weight | The molecular weight of the compound | 159.19 |

| Crystal System | The classification of the crystal lattice (e.g., Monoclinic, Orthorhombic) | To be determined |

| Space Group | The symmetry group of the crystal | To be determined |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell | To be determined |

| Volume (V) | The volume of the unit cell | To be determined |

| Z | The number of molecules per unit cell | To be determined |

Applications in Advanced Materials and Catalysis

Ligand Design and Chiral Catalysis

The quinoline (B57606) framework is a privileged structure in the design of chiral ligands for asymmetric catalysis. The rigid backbone and the presence of nitrogen atoms for metal coordination allow for the creation of well-defined chiral environments around a metal center, enabling high levels of stereocontrol in chemical transformations.

Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals sigmaaldrich.com. While the direct application of quinoline-2,3-diamine as a chiral ligand is not extensively documented in the reviewed literature, the broader class of quinoline-based chiral diamines has been successfully employed in various asymmetric reactions. These ligands can be synthesized and subsequently coordinated with transition metals, such as ruthenium and iridium, to create highly effective catalysts for reactions like asymmetric hydrogenation nih.gov.

The synthesis of chiral ligands containing quinoline motifs has become a significant methodology for generating enantiomerically pure compounds with biological and pharmaceutical relevance researchgate.net. For instance, chiral Ru-diamine complexes have proven to be highly effective for the asymmetric hydrogenation of quinoline derivatives, yielding products with excellent enantioselectivity nih.gov. The development of such catalytic systems highlights the potential of diamine structures based on the quinoline scaffold in asymmetric synthesis. The general approach involves the use of a chiral diamine ligand to create a chiral environment around the metal center, which then influences the stereochemical outcome of the reaction.

Table 1: Representative Chiral Diamine Ligands Derived from Quinolines in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) | Reference |

| N-Monosulfonylated Diamine | Ru(II) | Asymmetric Hydrogenation of Quinolines | Up to 99% | nih.gov |

| Schiff Base Type | Various | Asymmetric C-C Bond Formation | High | researchgate.net |

| Oxazolinyl-Type | Various | Asymmetric Allylic Alkylation | Good to Excellent | researchgate.net |

This table presents examples of chiral diamine ligands derived from the broader quinoline family, illustrating the potential of such scaffolds in asymmetric catalysis. Specific data for ligands derived directly from this compound was not available in the searched literature.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of NHC precursors from quinoline scaffolds has been an area of active research rsc.orgresearchgate.net. These precursors can be subsequently used to generate NHC ligands that can be coordinated to various transition metals.

While specific examples of NHC ligands derived directly from this compound are not prevalent in the reviewed literature, the general synthetic strategies for creating NHC precursors from quinoline derivatives are well-established. For example, tetrahydroquinoline-based chiral carbene precursors have been synthesized and used to prepare NHC-gold(I) complexes rsc.org. Furthermore, NHC-PdCl2-(iso)quinoline complexes have been successfully synthesized and utilized in arylamination reactions at low catalyst loadings rsc.org. The Friedländer annulation, a classic method for quinoline synthesis, has also been adapted to be catalyzed by N-heterocyclic carbenes, demonstrating the interplay between NHCs and quinoline chemistry researchgate.net. The development of NHC ligands from the quinoline framework showcases the versatility of this heterocyclic system in creating robust and efficient catalysts for a variety of organic transformations.

Electrochemical Systems and Corrosion Inhibition

The quinoline scaffold is not only photophysically active but also possesses significant electrochemical properties that are leveraged in corrosion inhibition and the development of electrochemical systems.

Electrochemical Behavior and Redox Properties of Quinoline Derivatives

The redox potential of quinoline derivatives is a key characteristic of their electrochemical behavior. Simple quinolines can undergo reversible redox processes. scielo.br The specific oxidation and reduction potentials are strongly correlated with the chemical structure, particularly the nature and position of substituents on the quinoline ring. nih.govunipi.it

For example, the presence of an electron-donating group like a hydroxyl (-OH) or dimethylamino group increases the electron density at specific positions on the ring, which can facilitate oxidation. nih.govresearchgate.net Conversely, the reduction potential can be made more negative by certain substitutions. unipi.itnih.gov Cyclic voltammetry is a common technique used to study these properties, allowing for the determination of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. researchgate.net These energy levels are crucial in understanding the electronic properties and reactivity of the molecules. researchgate.net

Table 2: Electrochemical Data for Selected Quinoxaline (B1680401) Amine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg) (eV) |

|---|---|---|---|

| Derivative 2 researchgate.net | -5.70 | -3.22 | 2.48 |

| Derivative 3 researchgate.net | -5.51 | -3.10 | 2.41 |

Note: This data is for 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, which share a similar diamine-heterocycle structure. It illustrates the range of electrochemical properties that can be expected from such compounds.

Surface Adsorption Mechanisms of Quinoline-based Corrosion Inhibitors

Quinoline derivatives have proven to be effective corrosion inhibitors for metals like iron and steel, particularly in acidic environments. researchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net

The adsorption mechanism is complex, involving an interplay of covalent and non-covalent interactions. acs.org The nitrogen heteroatom in the quinoline ring, along with other heteroatoms (like oxygen or sulfur) and π-electrons in the aromatic system, play a crucial role. researchgate.net These features allow the molecule to adsorb strongly onto the metal surface through a process of electron donation to the vacant d-orbitals of the metal atoms and retro-donation from the metal to the molecule's π*-orbitals. acs.org

Computational studies using Density Functional Theory (DFT) have provided detailed insights into these interactions. acs.org Such studies show a significant redistribution of electron density at the molecule-metal interface, indicative of covalent bond formation (chemisorption). acs.org For instance, analyses have revealed the formation of Fe-C and Fe-O bonds when certain quinoline derivatives adsorb on an Fe(110) surface. acs.org The strength of this adsorption is influenced by the specific functional groups attached to the quinoline core. acs.org Polar substituents such as –OH, –NH2, and –OCH3 can enhance the adsorption and stability of the protective layer by forming stable chelating complexes with surface metal atoms. researchgate.net The orientation of the adsorbed molecule on the surface also plays a part in its effectiveness as an inhibitor.

Building Blocks for Complex Heterocyclic Architectures

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, frequently serving as the core of numerous natural products, pharmaceuticals, and functional materials. mdpi.com this compound, with its two adjacent amine groups on the heterocyclic ring, is a particularly valuable building block for the synthesis of more complex, fused heterocyclic systems.

The vicinal diamine functionality is a reactive handle that can readily participate in cyclocondensation reactions with a variety of dicarbonyl compounds or their equivalents. This allows for the construction of new five-, six-, or seven-membered rings fused to the quinoline core. For example, reaction with α-dicarbonyl compounds can lead to the formation of pyrazino[2,3-b]quinoline derivatives, which are themselves of interest for their biological and photophysical properties.

The versatility of quinoline derivatives as building blocks is a central theme in synthetic organic chemistry. researchgate.net The ability to start with a pre-formed quinoline structure and elaborate upon it allows for the rapid assembly of complex molecular architectures. beilstein-journals.orgnih.gov This strategy is crucial in drug discovery and the development of new materials where creating libraries of structurally diverse compounds is essential. The inherent reactivity of the diamine groups in this compound makes it an ideal precursor for creating compounds with intricate, three-dimensional structures.

Q & A

Basic: What are the standard synthetic protocols for Quinoline-2,3-diamine, and how can purity be optimized?

Answer:

this compound synthesis typically involves catalytic cyclization of substituted aniline precursors or reductive amination of nitro-substituted intermediates. For purity optimization:

- Use high-purity starting materials (≥98%) and anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC, referencing protocols for structurally similar compounds like quinoxalines .

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures).

- Validate purity using melting point analysis and spectroscopic techniques (¹H/¹³C NMR, FTIR) .

Advanced: How can contradictory data on this compound’s toxicity be resolved in preclinical studies?

Answer:

Conflicting toxicological results (e.g., carcinogenicity vs. non-toxicity) require:

- Dose-response analysis : Compare studies for dose ranges; low-dose effects may be masked by acute toxicity at higher doses.

- Metabolite profiling : Assess metabolic pathways (e.g., CYP450 interactions) using LC-MS to identify reactive intermediates .

- Species-specific assays : Replicate experiments across multiple models (e.g., rodent vs. human cell lines) to evaluate interspecies variability.

- Meta-analysis : Pool data from peer-reviewed studies, applying statistical tools like random-effects models to account for heterogeneity .

Basic: What spectroscopic methods are essential for characterizing this compound derivatives?

Answer:

Core techniques include:

- ¹H/¹³C NMR : Confirm amine proton environments (δ 5–7 ppm) and quinoline backbone integrity.

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- FTIR : Identify NH₂ stretching vibrations (3200–3400 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹).

- X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry) in crystalline derivatives .

Advanced: How can researchers design this compound derivatives for targeted biological activity?

Answer:

Structure-activity relationship (SAR) strategies include:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at C4 to enhance binding to enzyme active sites.

- Hybridization : Fuse with pyrrolo motifs (e.g., 1H-Pyrrolo[2,3-f]quinoline) to improve pharmacokinetic properties .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with targets like β-amyloid (Alzheimer’s research) .

- In vitro screening : Prioritize derivatives with IC₅₀ < 10 µM in enzyme inhibition assays .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Waste disposal : Neutralize with dilute acetic acid before incineration .

Advanced: How should researchers address low yields in the synthesis of this compound complexes?

Answer:

Troubleshooting steps:

- Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive steps.

- Solvent optimization : Switch from polar aprotic (DMF) to protic (EtOH) solvents to stabilize intermediates.

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.

- Byproduct analysis : Characterize side products via GC-MS to adjust stoichiometry or reaction time .

Basic: What ethical guidelines apply to studies involving this compound in animal models?

Answer:

- Institutional approval : Obtain IACUC approval (protocol number, approval date) before initiating studies.

- Dose justification : Base doses on prior acute toxicity data (e.g., LD₅₀ from OECD guidelines).

- Humane endpoints : Monitor weight loss (>20%), lethargy, or neurological symptoms for early euthanasia .

Advanced: What strategies validate the reproducibility of this compound-based assays?

Answer:

- Blinded replicates : Assign triplicate samples to independent researchers to eliminate bias.

- Cross-lab validation : Collaborate with external labs using standardized protocols (e.g., USP guidelines).

- Data transparency : Publish raw spectra, chromatograms, and statistical code in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.